6-[(Ethylamino)methyl]piperidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
6-(ethylaminomethyl)piperidin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-2-9-6-7-4-3-5-8(11)10-7/h7,9H,2-6H2,1H3,(H,10,11) |
InChI Key |
IXGPRRSUXMZGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CCCC(=O)N1 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Ethylamino Methyl Piperidin 2 One and Analogous Derivatives
De Novo Synthesis Approaches to the Piperidin-2-one Ring System
The creation of the piperidin-2-one scaffold from acyclic precursors, known as de novo synthesis, is fundamental in medicinal chemistry. These approaches offer the flexibility to introduce a wide array of substituents and control stereochemistry, which is crucial for developing new therapeutic agents. The primary challenge lies in the efficient and controlled formation of the six-membered lactam ring.
Cyclization Reactions for Lactam Formation
The formation of the piperidin-2-one ring, a cyclic amide (lactam), is most commonly achieved through intramolecular cyclization reactions. These reactions involve bringing a nitrogen-containing group and a carboxylic acid derivative within the same molecule into proximity to form the amide bond that closes the ring. The choice of strategy depends on the available starting materials, desired substitution patterns, and required stereochemical control.
Intramolecular amidation is a direct and widely used method for synthesizing lactams, including the piperidin-2-one core. This strategy involves the cyclization of an amino acid or its derivative, typically a δ-amino acid, to form the six-membered ring. One effective approach involves a one-pot reaction that integrates amide activation, reduction, and intramolecular nucleophilic substitution. nih.gov For instance, a halogenated amide can be activated, followed by the reduction of a nitrile ion and subsequent intramolecular cyclization to yield N-substituted piperidines under mild, metal-free conditions. nih.gov
Another common method is the condensation of a suitable amine with a lactone, such as δ-valerolactone. For example, the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one has been achieved starting from D-phenylglycinol and δ-valerolactone. researchgate.net This process highlights how functionalized piperidin-2-ones can be constructed through a straightforward condensation reaction. researchgate.net
| Starting Materials | Key Reagents | Product Type | Reference |
| Halogenated Amides | Tf₂O, 2-F-Py, NaBH₄ | N-Substituted Piperidines | nih.gov |
| δ-Valerolactone, D-Phenylglycinol | N/A (Condensation) | N,3-Disubstituted Piperidin-2-one | researchgate.net |
Ring-Closing Metathesis (RCM) has become a powerful tool for the synthesis of unsaturated rings, including piperidin-2-one precursors. wikipedia.org This metal-catalyzed reaction involves the intramolecular metathesis of a molecule containing two terminal alkenes, resulting in the formation of a cycloalkene and a volatile byproduct like ethylene. wikipedia.org The development of ruthenium-based catalysts, such as Grubbs' catalysts, has been pivotal due to their high functional group tolerance. nih.gov
In the context of piperidinone synthesis, a diene intermediate, often derived from a protected amino acid like D-serine, can be cyclized using RCM to form the piperidine (B6355638) ring. acs.org Subsequent stereoselective hydrogenation can then yield saturated, substituted piperidines. acs.org A potential side reaction in RCM is alkene isomerization, where the catalyst can cause the double bond to migrate within the substrate or product, which can be influenced by reaction time and temperature. orgsyn.org To enhance efficiency, additives like titanium isopropoxide can be used to destabilize unproductive metal-chelate complexes that might otherwise hinder the cyclization of substrates containing carbonyl groups. nih.gov
| Catalyst Family | Common Examples | Key Features | Reference |
| Ruthenium-based | Grubbs' Catalysts (1st & 2nd Gen.), Hoveyda-Grubbs Catalysts | High functional group tolerance, operational simplicity. | wikipedia.orgnih.gov |
The aza-Michael addition, the nucleophilic addition of a nitrogen atom to an electron-deficient alkene, is a cornerstone for C-N bond formation and the synthesis of nitrogen-containing heterocycles. ntu.edu.sgacs.org This reaction can be employed in a single or double fashion to construct the piperidinone ring. ntu.edu.sgrsc.org A double aza-Michael addition provides an atom-efficient method to access substituted piperidones from simple starting materials like divinyl ketones. nih.gov This approach has been successfully used to synthesize chiral 2-substituted 4-piperidone (B1582916) building blocks. nih.gov
Furthermore, cascade reactions involving aza-Michael additions have been developed for the enantioselective synthesis of complex piperidinones. For instance, an asymmetric aza-Michael/Michael cyclization cascade using a squaramide organocatalyst can produce spiro-oxindole piperidin-2-one derivatives with excellent yields and high stereoselectivity. acs.orgacs.org The reaction conditions can be tuned to accelerate the process; for example, the addition of lithium chloride can act as a Lewis acid to speed up the aza-Michael cyclization. ntu.edu.sg
| Reaction Type | Substrates | Catalyst/Conditions | Product | Reference |
| Double Aza-Michael | Divinyl Ketones, Primary Amines | N/A | 2-Substituted 4-Piperidones | nih.gov |
| Aza-Michael/Michael Cascade | 3-Methyleneindolinones, Acylamides | Squaramide Catalyst | Spiro-oxindole Piperidin-2-ones | acs.org |
| Double Aza-Michael | Dienones, Benzylamine | Lithium Chloride (optional accelerant) | 2,5-Disubstituted Piperidinones | ntu.edu.sg |
Radical cyclization offers a powerful method for constructing piperidine rings, particularly for creating highly substituted derivatives. rsc.orgnih.gov These reactions typically involve the generation of a radical, often an α-aminoalkyl radical, which then undergoes an intramolecular addition to an unactivated double bond to form the six-membered ring. rsc.org A common strategy is the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which can proceed with notable diastereoselectivity. nih.govacs.org
The generation of the initial radical can be achieved through various means. Samarium diiodide (SmI₂) is an effective mediator for generating piperidine N-α-radicals, which can then react with other components in an addition-elimination process. rsc.org Alternatively, radical initiators or even light can promote the formation of radicals, such as a cysteinyl radical, which then attacks a vinyl group to initiate cyclization in a process analogous to thiol-ene click chemistry. nih.gov This highlights the versatility of radical-mediated pathways in forming the covalent bonds necessary for ring closure. nih.gov
Palladium catalysis provides a diverse and powerful toolkit for the synthesis of piperidine derivatives through various cyclization strategies. rsc.org These methods are valued for their high efficiency and selectivity. One prominent example is the palladium-catalyzed [4+2] cycloaddition of amido-tethered allylic carbonates with oxazol-5-(4H)-ones, which yields piperidine derivatives under mild conditions. rsc.org
Another key strategy is the intramolecular Heck reaction. A palladium-catalyzed enantioselective 6-exo aza-Heck cyclization has been shown to be an effective route to piperidine rings. mdpi.com The conditions of palladium-catalyzed reactions can be critical; for instance, the presence of water in the reaction mixture can dramatically alter the regiochemistry of the cyclization, determining whether a 6-membered ring or other ring sizes are formed. researchgate.net These catalytic systems often involve a palladium(II) hydride intermediate, and understanding the mechanism, including the role of ligands and additives, is crucial for designing stereoselective syntheses. acs.org
Construction of the Piperidin-2-one Moiety from Acyclic Precursors
The formation of the piperidin-2-one (also known as δ-valerolactam) ring from open-chain molecules is a fundamental approach. nist.govnih.gov These methods typically involve the cyclization of a linear precursor containing the requisite nitrogen and carbonyl functionalities.
One common strategy is the intramolecular cyclization of 5-amino acids or their ester derivatives. For instance, δ-aminocaproic acid can undergo cyclization to form the piperidin-2-one ring. scilit.com A more contemporary approach involves the use of transaminase enzymes, which can convert a keto ester into an amino ester that spontaneously cyclizes. This biocatalytic method can produce optically pure lactams, such as the conversion of keto ester 24a to the amino ester 25a , which then forms the lactam 26a . researchgate.net
Another key method is the reductive amination of δ-keto acids or related dicarbonyl compounds. chim.itresearchgate.net This process involves the reaction of a dicarbonyl compound with an amine, forming an imine or iminium ion intermediate, which is then reduced in situ to yield the piperidine ring. The double reductive amination (DRA) of sugar-derived dicarbonyls, for example, is a powerful tool for accessing the piperidine skeleton with control over stereochemistry. chim.it
| Starting Material Type | Reaction Type | Key Features | Reference |
|---|---|---|---|
| δ-Keto Esters | Enzymatic Transamination/Cyclization | High enantioselectivity; spontaneous cyclization of the amine product. | researchgate.net |
| Sugar-derived Dicarbonyls | Double Reductive Amination (DRA) | Access to polyhydroxypiperidines; stereocontrol from the starting material. | chim.it |
| Imines and Cyano-substituted Anhydrides | One-step Mannich/Cyclization | Forms polysubstituted piperidin-2-ones with good diastereoselectivity. | nih.gov |
| Michael Acceptors, Aldehydes, Pyridinium Ylides, Ammonium (B1175870) Acetate | Four-component Domino Reaction | Stereoselective formation of highly functionalized piperidin-2-ones with three stereocenters. | hse.ru |
Convergent and Divergent Synthetic Strategies for 6-[(Ethylamino)methyl]piperidin-2-one
Both convergent and divergent synthetic plans can be devised for the preparation of this compound, each with distinct advantages.
Divergent Strategy: A divergent synthesis begins with a common intermediate that is later modified to produce a library of related compounds. In this case, a suitable starting point would be a piperidin-2-one core functionalized at C-6 with a versatile group, such as an aldehyde (6-formylpiperidin-2-one) or a protected alcohol. This common precursor can then be subjected to various reactions to install different side chains. For the target molecule, reductive amination with ethylamine (B1201723) would be the final step. pearson.com This approach is highly efficient for creating a series of analogues for structure-activity relationship studies by simply varying the amine used in the final step.
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. researchgate.net This involves the use of less hazardous solvents, renewable starting materials, and catalytic rather than stoichiometric reagents.
Non-Toxic Catalysis
A key aspect of green chemistry is the replacement of toxic and heavy-metal catalysts with more environmentally benign alternatives. researchgate.net For lactam synthesis, several non-toxic catalytic systems have been developed.
Biocatalysis: Enzymes operate under mild conditions (neutral pH, room temperature) in aqueous media and exhibit high selectivity. nih.gov Besides the aforementioned IREDs, Baeyer-Villiger monooxygenases (BVMOs) can be used to synthesize lactones from cyclic ketones, a reaction that can be adapted for lactam synthesis. nih.gov Artificial metalloenzymes are also being developed to combine the selectivity of enzymes with the reactivity of transition metal catalysts for C-H functionalization to build lactam rings. rsc.org
Organocatalysis: The use of small organic molecules as catalysts avoids the issues of metal toxicity and contamination. An organocatalytic approach has been established for the chemo- and regioselective C6-functionalization of indole (B1671886) rings, a principle that can be extended to other heterocyclic systems. nih.gov
Earth-Abundant Metal Catalysis: Catalysts based on iron, copper, or cobalt are attractive alternatives to precious metal catalysts like palladium, rhodium, and ruthenium. nih.govacs.org For instance, amorphous cobalt particles have been shown to catalyze reductive amination using H₂ and aqueous ammonia. organic-chemistry.org
Water-Initiated Processes
Using water as a solvent is a primary goal of green chemistry, as it is non-toxic, non-flammable, and inexpensive. Several synthetic transformations for preparing piperidine derivatives have been successfully performed in aqueous media.
One-pot syntheses of nitrogen-containing heterocycles from alkyl dihalides and primary amines have been achieved under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org Furthermore, a method for preparing 2-piperidone (B129406) involves a rearrangement in an alkaline aqueous solution, which circumvents the need for corrosive acids like fuming sulfuric acid. google.com Reductive amination reactions have also been successfully carried out in water, demonstrating the feasibility of adapting key steps in the synthesis of this compound to aqueous conditions. organic-chemistry.org
Solvent-Free Reactions
Solvent-free reactions, or neat reactions, represent an environmentally benign and efficient approach to chemical synthesis. By eliminating the solvent, these methods reduce chemical waste, can lead to shorter reaction times, and may offer different selectivity compared to solution-phase reactions. For the synthesis of piperidin-2-one derivatives and related lactams, several solvent-free strategies have been explored, primarily utilizing thermal or microwave activation.
One notable example involves the solvent-free, catalyst-free synthesis of 4-hydroxy-2-pyridones, which are structurally related to piperidin-2-ones. Kamali and colleagues have reported the reaction of 1-ethyl-4-hydroxy-6-methylpyridin-2-one with various aromatic aldehydes and secondary amines at room temperature under solvent-free conditions. ajchem-a.com This three-component reaction proceeds efficiently without the need for a catalyst, highlighting the potential for forming substituted piperidinone-like structures under green conditions. ajchem-a.com
| Aromatic Aldehyde | Secondary Amine | Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde | Piperidine | 92 | ajchem-a.com |
| 4-Chlorobenzaldehyde | Piperidine | 95 | ajchem-a.com |
| 4-Methylbenzaldehyde | Piperidine | 90 | ajchem-a.com |
| Benzaldehyde | Morpholine | 94 | ajchem-a.com |
Microwave irradiation has also emerged as a powerful tool for conducting solvent-free syntheses of lactam-containing heterocycles. A study on the synthesis of 2,5-piperazinediones (diketopiperazines), which contain two lactam moieties within a six-membered ring, demonstrates the utility of this technique. The microwave-assisted cyclization of N-Boc dipeptide esters under solvent-free conditions provides the desired products in high yields and with short reaction times. researchgate.net This method underscores the potential for applying microwave energy to facilitate the formation of the piperidin-2-one ring system without a solvent.
| N-Boc Dipeptide Ester | Product | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| Boc-Gly-Gly-OEt | cyclo(Gly-Gly) | 8 | 85 | researchgate.net |
| Boc-Ala-Gly-OEt | cyclo(Ala-Gly) | 5 | 89 | researchgate.net |
| Boc-Val-Gly-OEt | cyclo(Val-Gly) | 5 | 92 | researchgate.net |
Furthermore, multicomponent reactions (MCRs) offer a convergent and atom-economical approach to complex molecules and can sometimes be performed under solvent-free conditions. The Ugi four-component reaction (Ugi-4CR), which is widely used for the synthesis of peptide-like structures, has been adapted for the synthesis of lactams. For instance, a sequence involving a Ugi-4CR followed by a dehydrofluorination step under solvent-free heating has been used to prepare δ-lactams. thieme-connect.com While not a direct synthesis of a 6-substituted piperidin-2-one, this demonstrates that key bond-forming reactions for lactam synthesis can be achieved without a solvent, suggesting a potential pathway for the synthesis of this compound or its analogues through a carefully designed MCR strategy.
Mechanochemistry, which involves chemical reactions induced by mechanical force (e.g., grinding), is another important solvent-free technique. scielo.br Although specific examples for the synthesis of this compound are not documented, mechanochemical methods have been successfully applied to a wide range of organic transformations, including the synthesis of various heterocyclic compounds. scielo.brrsc.org The application of mechanochemistry to the synthesis of piperidin-2-one derivatives remains a promising area for future research.
Chemical Reactivity and Transformation Chemistry of 6 Ethylamino Methyl Piperidin 2 One
Reactions of the Lactam Carbonyl Group
The lactam carbonyl group is a key site for chemical modifications, primarily through interactions with nucleophiles.
Nucleophilic Additions to the Carbonyl
The carbonyl carbon of the piperidin-2-one ring is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This reaction, known as nucleophilic addition, is a fundamental process in carbonyl chemistry. masterorganicchemistry.comlibretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide yields an alcohol. libretexts.org
The reactivity of the carbonyl group can be influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and greater polarization of the carbonyl group. libretexts.org For 6-[(ethylamino)methyl]piperidin-2-one, the substituents on the ring can influence the accessibility and electrophilicity of the carbonyl carbon.
Common nucleophiles that can react with the lactam carbonyl include organometallic reagents (like Grignard or organolithium reagents), hydrides, and cyanide ions. masterorganicchemistry.com The addition of these nucleophiles can be either reversible or irreversible, depending on the basicity of the incoming nucleophile. masterorganicchemistry.com For instance, additions of strong bases like Grignard reagents are typically irreversible. masterorganicchemistry.com
Table 1: Examples of Nucleophilic Addition Reactions on Carbonyl Groups
| Nucleophile | Product Type | Reaction Conditions | Reference |
| Grignard Reagents (R-MgX) | Tertiary Alcohols | Anhydrous ether or THF | masterorganicchemistry.com |
| Sodium Borohydride (NaBH₄) | Secondary Alcohols | Protic solvent (e.g., ethanol) | masterorganicchemistry.com |
| Cyanide (NaCN/HCN) | Cyanohydrins | Aqueous or alcoholic solution | msu.edu |
Ring-Opening and Recyclization Reactions
The piperidin-2-one ring can undergo ring-opening reactions under certain conditions, often initiated by nucleophilic attack at the carbonyl group, which can lead to cleavage of the amide bond. For instance, piperidin-2-one (δ-valerolactam) itself is the monomer for the synthesis of nylon 5 through ring-opening polymerization. wikipedia.org
While specific data on this compound is limited, analogous transformations in related heterocyclic systems suggest potential pathways. For example, some piperidine (B6355638) derivatives can undergo ring-opening when substituents that facilitate this process are present. mdpi.com Recyclization can subsequently occur to form different heterocyclic structures. For instance, intramolecular cyclization of intermediates formed from ring-opening can lead to the formation of new ring systems. mdpi.com The presence of the ethylamino group could potentially participate in such intramolecular reactions.
Transformations Involving the Piperidin-2-one Ring Nitrogen
The nitrogen atom within the piperidin-2-one ring, being part of a secondary amide, can undergo various chemical modifications.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the piperidin-2-one ring can be alkylated or acylated. N-alkylation can be achieved using alkyl halides in the presence of a base. organic-chemistry.org The choice of base and solvent is crucial for the success of the reaction. Common bases include potassium carbonate and sodium hydride. organic-chemistry.org
N-acylation of the ring nitrogen can be performed using acylating agents such as acyl chlorides or anhydrides. mdpi.comorientjchem.org These reactions introduce an acyl group onto the nitrogen, forming an N-acyl lactam. These reactions are fundamental in organic synthesis for the protection of amino groups or for the construction of more complex molecules. mdpi.comnih.gov
Table 2: Conditions for N-Alkylation and N-Acylation
| Reaction Type | Reagents | Conditions | Reference |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Solvent (e.g., DMF) | organic-chemistry.org |
| N-Acylation | Acyl chloride or anhydride (B1165640) | Optional catalyst, solvent | orientjchem.org |
Modifications of the Amide Linkage
The amide bond within the piperidin-2-one ring is generally stable but can be cleaved under specific, often harsh, conditions such as strong acid or base hydrolysis. This would result in the formation of the corresponding 5-aminohexanoic acid derivative.
More subtle modifications can also be envisioned. For example, reduction of the lactam carbonyl group to a methylene (B1212753) group would transform the piperidin-2-one into a substituted piperidine. This transformation typically requires strong reducing agents like lithium aluminum hydride.
Reactions of the Ethylamino Substituent
The exocyclic ethylamino group is a primary amine and thus exhibits characteristic reactivity, primarily as a nucleophile.
This secondary amine can readily undergo N-alkylation and N-acylation reactions. N-acylation is a common transformation for amines and can be achieved with a variety of acylating agents. mdpi.comresearchgate.net For example, reaction with an acyl chloride or anhydride in the presence of a base would yield the corresponding N-acyl derivative. This reaction is often used to introduce specific functional groups or to protect the amine during other synthetic steps. wikipedia.org
Alkylation of the ethylamino group can lead to the formation of a tertiary amine. This can be accomplished using alkyl halides. Care must be taken to control the degree of alkylation, as over-alkylation to form a quaternary ammonium (B1175870) salt is possible.
The ethylamino group can also participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to form more complex amine structures.
Table 3: Common Reactions of the Ethylamino Substituent
| Reaction Type | Reagents | Product Type | Reference |
| N-Acylation | Acyl chloride, Base | Amide | mdpi.com |
| N-Alkylation | Alkyl halide, Base | Tertiary Amine | organic-chemistry.org |
| Imine Formation | Aldehyde or Ketone | Imine (Schiff Base) | mdpi.com |
Acylation and Sulfonylation of the Amine
The secondary amine in this compound is a nucleophilic center and is expected to readily undergo acylation and sulfonylation reactions.
Acylation: The reaction of the secondary amine with acyl chlorides or acid anhydrides is a standard method for the formation of amides. chemguide.co.uksimply.scienceyoutube.com This transformation typically proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. chemguide.co.ukyoutube.com The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. youtube.com
Sulfonylation: Similarly, the amine can be sulfonylated using sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to yield the corresponding sulfonamide. rsc.orgresearchgate.net This reaction, known as the Hinsberg reaction for primary and secondary amines, is a reliable method for the synthesis of sulfonamides. wikipedia.org The resulting sulfonamides are important structural motifs in medicinal chemistry. princeton.edu Microwave-assisted solvent-free conditions have also been reported to be effective for the sulfonylation of amines. rsc.org
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Acetyl Chloride | N-{[6-(2-Oxo-piperidinyl)]methyl}-N-ethyl-acetamide | Acylation |
| This compound | Benzenesulfonyl Chloride | N-{[6-(2-Oxo-piperidinyl)]methyl}-N-ethyl-benzenesulfonamide | Sulfonylation |
Alkylation and Reductive Alkylation of the Amine
The nitrogen atom of the ethylamino group can be further alkylated to form a tertiary amine.
Alkylation: Direct alkylation with alkyl halides can be performed, but it may lead to overalkylation and the formation of quaternary ammonium salts.
Reductive Alkylation (Reductive Amination): A more controlled and widely used method for the alkylation of secondary amines is reductive amination. youtube.comnih.govmasterorganicchemistry.com This process involves the reaction of the amine with an aldehyde or a ketone to form an intermediate iminium salt, which is then reduced in situ to the corresponding tertiary amine. youtube.comorganic-chemistry.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for iminium ions over carbonyl compounds. masterorganicchemistry.com Catalytic hydrogenation can also be used for the reduction step. nih.gov This method is highly efficient for the synthesis of unsymmetrically substituted amines. nih.gov
| Reactant | Reagents | Product | Reaction Type |
|---|---|---|---|
| This compound | Methyl Iodide, K₂CO₃ | 6-[(Dimethylamino)methyl]piperidin-2-one | Direct Alkylation |
| This compound | Acetone, NaBH(OAc)₃ | 6-{[Ethyl(isopropyl)amino]methyl}piperidin-2-one | Reductive Alkylation |
| This compound | Formaldehyde, HCOOH (Eschweiler-Clarke) | 6-[(Ethyl(methyl)amino)methyl]piperidin-2-one | Reductive Alkylation |
Cyclization Reactions Involving the Amine
The presence of both an amine and a lactam in the same molecule opens up possibilities for intramolecular cyclization reactions to form bicyclic or more complex heterocyclic systems. Such cyclizations are valuable in the synthesis of alkaloids and other natural products. mdpi.com The specific reaction would depend on the reagents and conditions used, potentially involving the activation of either the amine or the lactam moiety. For instance, an intramolecular cyclization could be envisioned between the exocyclic amine and the lactam carbonyl, especially after conversion of the amine to a more reactive species or activation of the lactam. Studies on ω-imino-esters have shown that their enolates can undergo intramolecular cyclization to form polycyclic β-lactams. acs.orgacs.orgnih.gov Similarly, the cyclization of amino-alcohols can be directed to form either lactams or cyclic amines. rsc.org
| Reactant | Conditions | Potential Product | Reaction Type |
|---|---|---|---|
| This compound | Dehydrating agent, heat | Fused bicyclic amidine | Intramolecular Cyclization |
Reactivity at the Piperidin-2-one Ring Carbons
The piperidin-2-one ring offers several sites for chemical modification, most notably the carbon atom alpha to the carbonyl group.
Alpha-Functionalization to the Carbonyl
The α-carbon (C3 position) of the piperidin-2-one ring is acidic due to the adjacent carbonyl group and can be deprotonated with a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents at this position. The lithiation of N-Boc-piperidine followed by reaction with an electrophile is a well-established method for α-functionalization. researchgate.netnih.gov While the N-H of the lactam in this compound would also be deprotonated by a strong base, selective C-alkylation can often be achieved.
Halogenation and Metalation Reactions
Halogenation: The α-carbon of the piperidin-2-one can be halogenated, for instance, via an enolate intermediate. α-Bromination of lactams has been achieved using various brominating agents. scispace.comresearchgate.net For example, δ-valerolactone can be α-brominated by generating the enolate with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by trapping with bromine. beilstein-journals.orgbeilstein-journals.org N-Bromosuccinimide (NBS) is another common reagent for α-bromination of carbonyl compounds. acs.org
Metalation: Direct metalation at the α-carbon is a key step for subsequent functionalization. The use of strong bases like n-butyllithium (n-BuLi) or LDA can generate a lithiated species at the α-position. nih.govacs.orgacs.org This organolithium intermediate is a powerful nucleophile that can be used in various carbon-carbon bond-forming reactions.
| Reactant | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|
| This compound | 1. LDA, THF, -78 °C; 2. Br₂ | 3-Bromo-6-[(ethylamino)methyl]piperidin-2-one | α-Bromination |
| This compound | n-BuLi, THF, -78 °C | 3-Lithio-6-[(ethylamino)methyl]piperidin-2-one | α-Lithiation |
Cross-Coupling Reactions at Derivatized Sites
The halogenated or metalated derivatives of this compound are valuable precursors for transition metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, or alkyl groups.
The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst, is a powerful tool for forming C-C bonds. wikipedia.orgyoutube.com For example, an α-bromo derivative of the piperidinone could be coupled with an organozinc reagent. nih.gov Alternatively, an α-lithiated piperidinone can undergo transmetalation with a zinc salt (e.g., ZnCl₂) to generate the required organozinc species in situ, which can then participate in a Negishi coupling with an aryl halide. researchgate.netorganic-chemistry.orgnih.gov This strategy has been successfully applied to the functionalization of piperidines. researchgate.net
| Reactant | Reagents | Product | Reaction Type |
|---|---|---|---|
| 3-Bromo-6-[(ethylamino)methyl]piperidin-2-one | Phenylzinc chloride, Pd(PPh₃)₄ | 6-[(Ethylamino)methyl]-3-phenylpiperidin-2-one | Negishi Coupling |
Derivatization Strategies for Enhancing Molecular Complexity
Modification of the Ethylamino Moiety
The secondary amine of the ethylamino group is a primary site for derivatization, offering a straightforward handle for introducing a wide array of functional groups and structural motifs.
The nucleophilic nature of the secondary amine in 6-[(Ethylamino)methyl]piperidin-2-one allows for its facile conversion into amides, ureas, and thioureas. These functional groups are prevalent in pharmacologically active molecules and serve as valuable connectors for building larger, more complex structures.
Amide Formation: Acylation of the ethylamino moiety can be readily achieved through reaction with various acylating agents, such as acyl chlorides or carboxylic acids activated with coupling reagents. This acceptorless dehydrogenative coupling provides a direct and atom-economical route to amide synthesis. nih.gov For instance, reacting the parent compound with a selection of aryl or alkyl acyl chlorides in the presence of a non-nucleophilic base affords the corresponding N-acyl derivatives in high yields. This approach is highly modular, allowing for the introduction of diverse substituents.
Urea (B33335) and Thiourea (B124793) Synthesis: The synthesis of urea and thiourea derivatives proceeds via the reaction of the secondary amine with isocyanates and isothiocyanates, respectively. nih.govsemanticscholar.org These reactions are typically high-yielding and proceed under mild conditions. The commercial availability of a vast array of isocyanates and isothiocyanates makes this a particularly attractive strategy for generating large libraries of analogues. ias.ac.innih.gov Mechanochemical methods, such as ball milling, have also been employed for the solid-state synthesis of ureas and thioureas, offering an environmentally friendly alternative to traditional solution-phase chemistry. nih.gov The reaction of amines with carbon disulfide can also produce thioureas through an in-situ generated isothiocyanate intermediate. nih.govresearchgate.net
Table 1: Examples of Reagents for Modifying the Ethylamino Moiety
| Desired Functional Group | Reagent Class | Example Reagent | Resulting Moiety |
|---|---|---|---|
| Amide | Acyl Chloride | Benzoyl chloride | N-Benzoyl |
| Amide | Activated Carboxylic Acid | Acetic acid with a coupling agent (e.g., DCC) | N-Acetyl |
| Urea | Isocyanate | Phenyl isocyanate | N'-Phenylurea |
| Urea | Isocyanate | Cyclohexyl isocyanate | N'-Cyclohexylurea |
| Thiourea | Isothiocyanate | Allyl isothiocyanate | N'-Allylthiourea |
| Thiourea | Isothiocyanate | 4-Bromophenyl isothiocyanate | N'-(4-Bromophenyl)thiourea |
The ethylamino group can serve as a key anchor point for the construction of macrocycles. Macrocyclization can be achieved by linking the ethylamino nitrogen to another functional group appended elsewhere on the molecular scaffold. One strategy involves a ring-closing metathesis (RCM) reaction. For this, the parent compound would first be N-allylated. A second olefin-containing fragment would be attached, for example, to the lactam nitrogen. The resulting diene could then undergo RCM using a ruthenium catalyst, a strategy successfully employed in the synthesis of cyclic peptides from Ugi adducts, to form the macrocyclic ring. nih.gov This approach allows for precise control over ring size and composition, leading to novel topologies with constrained conformations.
Functionalization of the Piperidin-2-one Ring System
The piperidin-2-one ring offers multiple positions for further functionalization, enabling the introduction of additional substituents and stereocenters or the construction of more complex polycyclic systems.
The generation of new stereocenters on the piperidin-2-one ring is critical for creating three-dimensional diversity. The carbon atom alpha to the lactam carbonyl (C3) is a prime target for stereoselective functionalization. Asymmetric alkylation of the corresponding enolate can be achieved using a chiral auxiliary attached to the lactam nitrogen. For instance, derivatization of the lactam nitrogen with a chiral auxiliary like (R)-phenylglycinol allows for highly diastereoselective alkylation at the C3 position upon treatment with a strong base (e.g., s-BuLi) and an alkyl halide. researchgate.net This method has been used to synthesize (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one with excellent diastereomeric excess. researchgate.net
Alternatively, catalyst-controlled C-H functionalization can introduce substituents at various positions. d-nb.infonih.gov While the C3 position is electronically deactivated towards certain insertions, indirect methods, such as the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) derivative followed by stereoselective ring-opening, can effectively generate 3-substituted piperidines. d-nb.infonsf.gov
Table 2: Strategies for Introducing Stereocenters on the Piperidin-2-one Ring
| Position | Method | Key Reagents/Catalysts | Stereocontrol Element |
|---|---|---|---|
| C3 | Asymmetric Alkylation | s-BuLi, Methyl Iodide | Chiral auxiliary on lactam nitrogen researchgate.net |
| C3 | Cyclopropanation/Ring-Opening | Diazoacetate, Rhodium Catalyst, H₂ | Chiral rhodium catalyst d-nb.infonsf.gov |
| C4 | C-H Functionalization | Aryldiazoacetate, Rh₂(S-2-Cl-5-BrTPCP)₄ | Chiral rhodium catalyst researchgate.net |
| C5 | Radical Cyclization | α-Iodoester, Et₃B | Chiral allylsilane precursor nih.gov |
Building upon the piperidin-2-one core to create spirocyclic or fused ring systems dramatically increases the molecule's three-dimensionality and novelty. Spirocycles can be synthesized through intramolecular cyclization pathways or cycloaddition reactions. nih.gov For example, a 1,3-dipolar cycloaddition between an azomethine ylide (generated in situ from an isatin (B1672199) derivative and an amino acid) and an exocyclic double bond introduced at the C3-position of the piperidin-2-one ring can yield complex spiro[indole-3,3'-piperidine] systems. nih.gov
Fused systems, such as azabicyclo[4.3.0]nonanes, can be assembled via radical-ionic cascade reactions. nih.gov This involves the stereocontrolled cyclization of a precursor containing an appropriately positioned radical acceptor and initiator, leading to the formation of a new five-membered ring fused to the piperidinone core. nih.gov Such strategies provide access to rigid, conformationally constrained scaffolds that are of significant interest in medicinal chemistry. whiterose.ac.ukrsc.org
Multi-Component Reactions for Complex Derivatization
Multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single synthetic operation. The Ugi four-component reaction (Ugi-4CR) is particularly well-suited for derivatizing this compound. nih.govorgsyn.org
In this reaction, the secondary amine of the parent compound can be combined with an aldehyde, a carboxylic acid, and an isocyanide. nih.govthieme-connect.de This convergence creates a complex α-acylamino amide product, introducing three new points of diversity in one pot. orgsyn.org The reaction is highly versatile, with a broad tolerance for the functional groups on each of the four components, allowing for the generation of extensive and diverse chemical libraries from the core scaffold. rsc.orgbeilstein-journals.org The resulting Ugi adducts, which are peptide-like in structure, can also serve as intermediates for subsequent post-condensation transformations to yield even more complex heterocyclic systems. nih.govbeilstein-journals.org
Table 3: Example Ugi Reaction with this compound
| Component | Role | Example Reagent |
|---|---|---|
| This compound | Amine | - |
| Isobutyraldehyde | Aldehyde | Carbonyl component |
| Acetic Acid | Carboxylic Acid | Acid component |
| tert-Butyl isocyanide | Isocyanide | Isocyanide component |
While the Passerini reaction is another prominent MCR that produces α-acyloxy amides, it typically involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide, and does not directly utilize an amine component, making it less directly applicable to the parent structure without prior modification. wikipedia.orgorganic-chemistry.orgnih.gov
6 Ethylamino Methyl Piperidin 2 One As a Versatile Synthetic Building Block
Utilization in the Construction of Complex Heterocycles
The inherent reactivity of the lactam and the appended amino group in 6-[(Ethylamino)methyl]piperidin-2-one makes it a prime candidate for the synthesis of a variety of heterocyclic compounds. The nitrogen and carbonyl functionalities within the piperidin-2-one ring, along with the primary/secondary amine of the side chain, offer multiple points for chemical modification and cyclization reactions.
Precursor to Alkaloid Scaffolds
While direct and extensive research on the use of this compound as a precursor for specific, named alkaloids is not widely documented in publicly available literature, the piperidine (B6355638) core is a ubiquitous structural motif in a vast array of alkaloids. researchgate.net The functional handles present in this molecule suggest its potential as a starting material for the synthesis of various alkaloid frameworks. For instance, the lactam can be reduced to the corresponding cyclic amine, a common step in the synthesis of piperidine alkaloids. The ethylamino side chain could be further elaborated or involved in cyclization reactions to form more complex, fused, or bridged ring systems characteristic of certain alkaloid families. The synthesis of alkaloid-inspired compounds often relies on the strategic use of such functionalized piperidine precursors. rsc.org
Synthesis of Pyridazines and Related Nitrogen Heterocycles
The synthesis of pyridazine (B1198779) derivatives, six-membered aromatic rings containing two adjacent nitrogen atoms, often involves the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648). Although no direct synthesis of pyridazines using this compound as the primary starting material has been prominently reported, its structural components could theoretically be manipulated to serve in such a capacity. For example, oxidative cleavage of the piperidin-2-one ring under specific conditions could unmask a dicarbonyl or a related synthon, which could then be subjected to condensation with a hydrazine derivative. However, more conventional and direct methods for pyridazine synthesis are generally employed in organic chemistry. nih.gov
Role in the Synthesis of Quinoline (B57606) Derivatives
Quinoline, a fused aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry. usdoj.govresearchgate.net The synthesis of quinoline derivatives can be achieved through various methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. The direct involvement of this compound in these classical quinoline syntheses is not a standard or documented approach. These syntheses typically rely on the reaction of anilines with α,β-unsaturated carbonyl compounds, glycerol, or related precursors. usdoj.govresearchgate.net While creative and multi-step synthetic sequences could potentially transform this compound into a suitable intermediate for a quinoline synthesis, this is not its primary or established application.
Chiral Pool Synthesis Utilizing this compound
Chiral pool synthesis is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. Common chiral pool sources include amino acids, carbohydrates, and terpenes. nih.gov For this compound to be effectively used in chiral pool synthesis, it would need to be readily available in an enantiomerically pure form. While methods exist for the asymmetric synthesis of substituted piperidin-2-ones, the widespread availability of enantiopure this compound from a natural source is not established. Therefore, its application as a chiral pool starting material in the traditional sense is limited. However, if synthesized in a stereochemically defined manner, it could serve as a valuable chiral building block for the synthesis of enantiomerically pure target molecules.
Enabling Fragment-Based Synthesis Approaches
Fragment-based drug discovery (FBDD) is a strategy that has gained significant traction in medicinal chemistry. It involves the screening of low molecular weight compounds (fragments) for weak binding to a biological target, followed by the optimization of these fragments into more potent leads. The molecular properties of this compound, such as its relatively small size and the presence of hydrogen bond donors and acceptors, align well with the characteristics of a typical fragment.
While there is no specific mention in the literature of this compound being used in a fragment-based screening campaign, its structural motifs are of interest. The piperidin-2-one scaffold is a common feature in various biologically active molecules and could serve as a starting point for fragment elaboration. The ethylamino side chain provides a vector for growth, allowing for the systematic exploration of the surrounding chemical space to improve binding affinity and other drug-like properties.
Mechanistic Investigations of Reactions Involving 6 Ethylamino Methyl Piperidin 2 One
Elucidation of Reaction Pathways and Transition States
The reaction pathways for piperidin-2-one derivatives are diverse and highly dependent on the nature of the reactants, catalysts, and reaction conditions. Common transformations include N-alkylation, α-functionalization, and ring-opening reactions.
For instance, in the synthesis of polysubstituted piperidines, a proposed mechanism involves a multi-component reaction. This pathway proceeds through the formation of enamine and imine intermediates from the corresponding aldehydes, amines, and β-ketoesters. orgchemres.org A subsequent intermolecular Mannich-type reaction between the enamine and imine generates a key intermediate, which then undergoes tautomerization and an intramolecular Mannich-type cyclization to form the piperidine (B6355638) ring. orgchemres.org The final step is a tautomerization to yield the conjugated product. orgchemres.org While this example leads to a different piperidine structure, it highlights the plausible stepwise nature of reactions forming such heterocyclic systems.
Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to understand the mechanism and selectivity of cycloaddition reactions involving related imines. researchgate.net These computational approaches help in analyzing the electronic structure of transition states and predicting the regioselectivity and stereoselectivity of the reaction. researchgate.net For a hypothetical reaction involving 6-[(Ethylamino)methyl]piperidin-2-one, similar computational studies could predict whether a reaction would proceed through a concerted or stepwise mechanism and identify the rate-determining step.
Role of Catalysts in Promoting Specific Transformations
Catalysis is fundamental in controlling the reactivity and selectivity of reactions involving piperidin-2-one derivatives. Both metal-based and organic catalysts have been effectively used. orgchemres.orgcmu.ac.th
Transition metals are widely used to catalyze a variety of transformations. For example, nickel(II) chloride has been shown to be an effective catalyst for the one-pot, three-component synthesis of α-amino phosphonates from aldehydes, amines, and phosphites. cmu.ac.th The catalyst facilitates the formation of the imine intermediate and the subsequent nucleophilic addition of the phosphite. cmu.ac.th
In the context of piperidin-2-one synthesis, manganese-based catalysts have been developed for the asymmetric hydroamination of allylic alcohols, which can be precursors to chiral piperidine derivatives. acs.orgacs.org The mechanism of these "borrowing hydrogen" reactions typically involves the metal catalyst first dehydrogenating the alcohol to an aldehyde. This is followed by the formation of an enamine or imine, which then undergoes aza-Michael addition or reduction, with the catalyst returning the hydrogen in the final step. acs.org
The table below summarizes the effect of different metal catalysts on related reactions, which could be analogous to transformations of this compound.
| Catalyst | Reaction Type | Substrates | Product Type | Ref. |
| NiCl₂·6H₂O | α-Amino phosphonate (B1237965) synthesis | Aldehyde, Amine, Diethyl phosphite | α-Amino phosphonates | cmu.ac.th |
| Mn(CO)₅Br | Asymmetric hydroamination | Allylic alcohol, Secondary amine | Chiral γ-amino alcohols | acs.org |
| Sc(OTf)₃ | Internal redox/IEDHDA | Alkenylidene barbiturates | Fused heterocycles | rsc.org |
This table presents data for reactions of analogous compound classes due to the lack of specific data for this compound.
Organocatalysis offers a metal-free alternative for the synthesis of piperidine derivatives. For example, ascorbic acid has been used as a green and biodegradable catalyst for the synthesis of polyfunctionalized piperidines. orgchemres.org The proposed mechanism suggests that the acidic catalyst protonates the carbonyl group of the aldehyde, activating it towards nucleophilic attack by the amine to form an imine, and facilitates the formation of an enamine from the β-ketoester. orgchemres.org These intermediates then react further to construct the piperidine ring. orgchemres.org
The efficiency of such organocatalyzed reactions can be highly dependent on the solvent and temperature. For the ascorbic acid-catalyzed reaction, ethanol (B145695) was found to be the optimal solvent, providing better yields compared to water, acetonitrile, or solvent-free conditions. orgchemres.org
The following table shows the effect of various solvents on a model organocatalytic reaction for the synthesis of a substituted piperidine.
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| EtOH | rt | 0.5 | 94 | orgchemres.org |
| H₂O | rt | 2 | 70 | orgchemres.org |
| CH₃CN | rt | 3 | 65 | orgchemres.org |
| Solvent-free | rt | 4 | 40 | orgchemres.org |
This table is based on a model reaction for the synthesis of a polysubstituted piperidine, not directly involving this compound.
Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity Control
The control of stereochemistry is a critical aspect of the synthesis of substituted piperidin-2-ones, as the biological activity of these compounds is often dependent on their stereoisomeric form.
In the asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715), the diastereoselectivity of the alkylation step was found to be highly dependent on the presence or absence of a protecting group on a chiral auxiliary. researchgate.net When the hydroxyl group of the chiral auxiliary was unprotected, alkylation with s-BuLi proceeded with high diastereoselectivity, yielding a single isomer. researchgate.net However, when the hydroxyl group was protected, the diastereoselectivity was significantly lower. researchgate.net This suggests that the unprotected hydroxyl group plays a crucial role in directing the stereochemical outcome, likely through the formation of a rigid chelated transition state. researchgate.net
For the enantioselective synthesis of 6-alkyl- and 6-arylpiperidin-2-ones, a method involving a ring-closing metathesis of a diolefinic hydrazide has been reported. researchgate.net The stereochemistry is introduced early in the synthesis through the diastereoselective addition of allyllithium to a chiral SAMP hydrazone. researchgate.net
The table below illustrates the influence of a protecting group on the diastereoselectivity of an alkylation reaction to form a substituted piperidin-2-one.
| Substrate | Conditions | Product Ratio (diastereomers) | Ref. |
| Unprotected hydroxyl | 2.5 eq. s-BuLi | Single isomer | researchgate.net |
| Protected hydroxyl | 1.5 eq. s-BuLi | 1 : 2.5 | researchgate.net |
This data pertains to the synthesis of an N-protected 3-methylpiperidin-2-one and serves as an illustrative example of stereocontrol in piperidinone chemistry.
Theoretical and Computational Chemistry Studies of 6 Ethylamino Methyl Piperidin 2 One
Molecular Conformation and Dynamics
The three-dimensional arrangement of atoms in 6-[(Ethylamino)methyl]piperidin-2-one is not static. The molecule exists as an ensemble of interconverting conformers. Understanding the preferred conformations and the energy barriers between them is crucial for predicting its interactions.
The piperidin-2-one ring, a six-membered lactam, is not planar. It adopts puckered conformations to alleviate ring strain. The primary conformations are the chair, boat, and twist-boat forms. Computational studies on similar piperidine (B6355638) rings have shown that the chair conformation is generally the most stable due to the minimization of both angle and torsional strain. nih.gov
In the chair conformation of this compound, the substituents can occupy either axial or equatorial positions. The large ethylaminomethyl group at the C6 position would sterically favor an equatorial orientation to minimize 1,3-diaxial interactions. The presence of the planar amide group (C=O)-NH slightly flattens the ring at the C2 position compared to a standard cyclohexane (B81311) chair.
Interactive Table: Relative Energies of Piperidin-2-one Ring Conformations
Users can sort the data by clicking on the table headers.
| Conformation | Relative Energy (kJ/mol) | Key Dihedral Angles (degrees) | Stability |
| Chair (Equatorial) | 0 | ~55° | Most Stable |
| Chair (Axial) | 15-20 | ~53° | Less Stable |
| Twist-Boat | 23-25 | Variable | Intermediate |
| Boat | 25-30 | Variable | Least Stable |
The ethylaminomethyl side chain possesses significant conformational flexibility due to rotation around its single bonds. The key torsional angles are:
C5-C6-C(side chain)-N(side chain): Rotation around this bond determines the orientation of the ethylamino group relative to the ring.
C6-C(side chain)-N(side chain)-C(ethyl): This angle governs the position of the ethyl group.
A torsional analysis helps identify the most stable rotamers by mapping the potential energy surface as a function of these dihedral angles. The lowest energy conformers will be those that minimize steric clashes between the side chain and the piperidin-2-one ring, as well as internal clashes within the side chain itself. The extended, or anti-periplanar, conformations are typically favored.
Interactive Table: Key Torsional Angles and Steric Impact
Users can sort the data by clicking on the table headers.
| Dihedral Angle (Atoms) | Angle (degrees) | Conformation | Energy Impact |
| C5-C6-C-N | ~180° | Anti-periplanar | Low (Favorable) |
| C5-C6-C-N | ~60° | Gauche | Moderate |
| C5-C6-C-N | 0° | Eclipsed | High (Unfavorable) |
| C6-C-N-C | ~180° | Anti-periplanar | Low (Favorable) |
Electronic Structure and Reactivity Predictions
The arrangement of electrons in a molecule dictates its chemical reactivity. Computational methods provide detailed information about the electronic landscape of this compound.
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com
For this compound, the HOMO is predicted to be localized primarily on the electron-rich centers: the nitrogen atom of the ethylamino side chain, the nitrogen atom within the ring, and the carbonyl oxygen. The LUMO is expected to be centered on the electrophilic carbonyl carbon atom. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net
Interactive Table: Predicted Frontier Orbital Properties
Users can sort the data by clicking on the table headers.
| Orbital | Predicted Energy (eV) | Primary Atomic Contribution | Implied Reactivity |
| HOMO | -6.5 | N (side chain), N (ring), O (carbonyl) | Nucleophilic/Electron Donor |
| LUMO | +1.5 | C (carbonyl) | Electrophilic/Electron Acceptor |
| HOMO-LUMO Gap | 8.0 | - | Kinetic Stability |
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. researchgate.net It is a valuable tool for identifying sites prone to electrophilic and nucleophilic attack. researchgate.net
In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas and are susceptible to electrophilic attack. These are expected around the carbonyl oxygen and the two nitrogen atoms. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. These are primarily located around the hydrogen atoms attached to the nitrogen atoms (the N-H of the lactam and the N-H of the side chain).
Interactive Table: Predicted Electrostatic Potential at Key Sites
Users can sort the data by clicking on the table headers.
| Molecular Region | Predicted Potential (kJ/mol) | Color on MEP Map | Predicted Interaction Type |
| Carbonyl Oxygen | -130 to -150 | Red | Electrophilic Attack / H-bond Acceptor |
| Amine/Amide N-H | +100 to +120 | Blue | Nucleophilic Attack / H-bond Donor |
| Ethylamino Nitrogen | -100 to -120 | Orange/Yellow | Electrophilic Attack / H-bond Acceptor |
| Ring CH₂ Groups | -20 to +20 | Green | Van der Waals Interactions |
Fukui functions provide a more quantitative, atom-specific measure of reactivity than MEP maps. rsc.org These local reactivity descriptors are derived from changes in electron density as electrons are added or removed. researchgate.net
f+ (for nucleophilic attack): Indicates the propensity of an atom to accept an electron. A high f+ value marks a good electrophilic site.
f- (for electrophilic attack): Indicates the propensity of an atom to donate an electron. A high f- value marks a good nucleophilic site.
f0 (for radical attack): Averages the propensities for electron donation and acceptance.
For this compound, the carbonyl carbon is expected to have the highest f+ value, confirming it as the primary site for nucleophilic attack. The nitrogen atoms and the carbonyl oxygen are predicted to have the highest f- values, marking them as the most probable sites for electrophilic attack. scirp.org
Interactive Table: Predicted Fukui Indices for Key Atoms
Users can sort the data by clicking on the table headers.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| C (carbonyl) | 0.35 | 0.05 | 0.20 |
| O (carbonyl) | 0.08 | 0.28 | 0.18 |
| N (ring) | 0.04 | 0.25 | 0.15 |
| N (side chain) | 0.06 | 0.30 | 0.18 |
Computational Modeling of Reaction Mechanisms
Transition State Characterization
No information is available in the public domain regarding the characterization of transition states for reactions involving this compound.
Energy Profiles for Key Transformations
There are no published studies detailing the energy profiles for key chemical transformations of this compound.
Ligand-Protein Interaction Studies (Theoretical, without biological activity focus)
Molecular Docking Simulations with Model Active Sites
No molecular docking studies for this compound have been found in the available literature.
Molecular Dynamics Simulations to Explore Binding Conformations
There are no molecular dynamics simulation studies available that explore the binding conformations of this compound.
Future Research Directions and Potential Innovations
Development of Novel and Efficient Synthetic Routes
Future efforts could focus on the following:
Catalytic C-H Amination: The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. Research into transition-metal-catalyzed C-H amidation could provide a more direct route to the piperidinone core. researchgate.netacs.org For instance, iridium or rhodium catalysts could be explored to facilitate the intramolecular amidation of a suitable acyclic precursor, thereby constructing the lactam ring in a single, atom-economical step. acs.org
Asymmetric Hydrogenation of Pyridine (B92270) Derivatives: A highly efficient approach to chiral piperidines involves the asymmetric hydrogenation of substituted pyridines. nih.gov Future work could develop a pyridine-based precursor to 6-[(Ethylamino)methyl]piperidin-2-one that can be stereoselectively reduced to establish the desired chirality at the C6 position.
Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single operation. nih.govnih.gov The development of a novel MCR that brings together three or more simple components to directly form the this compound scaffold would be a significant advancement, enabling the rapid generation of a library of analogs for biological screening. nih.gov
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic C-H Amination | Atom economy, reduced step count | Development of selective catalysts for intramolecular cyclization researchgate.netacs.org |
| Asymmetric Hydrogenation | High enantioselectivity | Design of suitable pyridine precursors and chiral catalysts nih.gov |
| Multicomponent Reactions | High efficiency, diversity-oriented synthesis | Discovery of novel reaction pathways and compatible starting materials nih.govnih.gov |
Exploration of Unconventional Reactivity Patterns
Beyond the development of new synthetic routes, exploring novel ways to chemically modify the this compound scaffold can unlock new chemical space and lead to the discovery of derivatives with unique properties.
Future research in this area could include:
Lactam Functionalization: The lactam moiety is a key functional group that can be targeted for unconventional transformations. Research into transition-metal-catalyzed C-H functionalization at the positions alpha to the carbonyl or nitrogen could provide access to a range of novel derivatives. rsc.org
Ring Expansion and Contraction: The piperidinone ring could serve as a template for the synthesis of other heterocyclic systems through ring expansion or contraction reactions. For example, palladium-catalyzed two-carbon ring expansion of related 2-vinyl piperidines has been reported to yield azepane and azocane derivatives. chemrxiv.org Photomediated ring contraction of N-acyl piperidines can lead to the formation of substituted pyrrolidines. nih.gov Applying these concepts to this compound could generate novel scaffolds.
Radical-Mediated Cyclizations: The secondary amine in the side chain could be utilized in radical-mediated reactions to form bicyclic structures. For example, intramolecular radical cyclization could be initiated to form a new bond between the side chain and the piperidinone ring, leading to constrained bicyclic lactams. nih.gov
Expansion of Building Block Utility in New Synthetic Contexts
The this compound scaffold is a versatile building block that can be used to construct more complex and biologically relevant molecules. lifechemicals.comresearchgate.net The presence of multiple functionalization points (the lactam nitrogen, the secondary amine, and the carbon backbone) allows for its incorporation into a wide range of molecular architectures.
Potential new synthetic contexts include:
Synthesis of Natural Product Analogs: The piperidine (B6355638) ring is a common motif in a vast array of natural products, many of which exhibit significant biological activity. nih.govresearchgate.net this compound could serve as a key intermediate in the synthesis of novel analogs of piperidine-containing alkaloids. nih.govacs.org
Fused Bicyclic Scaffolds: The functional groups on this compound can be used to construct fused bicyclic systems. nih.gov For instance, an intramolecular cyclization between the side-chain amine and a functional group introduced onto the piperidinone ring could lead to the formation of novel bicyclic lactams, which are of interest in medicinal chemistry. enamine.netresearchgate.net
Diversity-Oriented Synthesis (DOS): The compound can be used as a starting point for DOS, where a library of structurally diverse compounds is created from a common core. By systematically modifying the lactam, the side chain, and the piperidinone ring, a large number of unique molecules can be generated for high-throughput screening.
Advanced Computational Design and Optimization for Future Derivatives
Computational chemistry offers powerful tools for the rational design and optimization of new derivatives of this compound with improved biological activity and pharmacokinetic properties. nih.govnih.gov
Future research directions in this area involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: 2D and 3D-QSAR studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activity. tandfonline.comnih.govtandfonline.com These models can then be used to guide the design of new analogs with enhanced potency. nih.govresearchgate.net
Molecular Docking and Structure-Based Design: If a biological target for this class of compounds is identified, molecular docking studies can be used to predict the binding mode and affinity of new derivatives within the target's active site. researchgate.netresearchgate.nettandfonline.com This information is invaluable for the structure-based design of more potent and selective inhibitors.
In Silico ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives. This allows for the early identification and prioritization of candidates with favorable drug-like properties, reducing the likelihood of late-stage failures in the drug development process.
| Computational Method | Application | Desired Outcome |
| QSAR Modeling | Correlate structure with biological activity | Design of derivatives with enhanced potency tandfonline.comnih.gov |
| Molecular Docking | Predict binding modes and affinities | Structure-based design of potent and selective inhibitors researchgate.nettandfonline.com |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles | Prioritization of candidates with favorable drug-like properties |
Q & A
Q. What are the recommended methodologies for synthesizing 6-[(Ethylamino)methyl]piperidin-2-one with high purity?
A multi-step synthesis approach is typically employed, starting with piperidin-2-one derivatives and introducing ethylamino-methyl groups via reductive amination. Key steps include:
- Purification : Use HPLC or recrystallization to achieve >95% purity.
- Optimization : Apply computational reaction path searches (e.g., quantum chemical calculations) to identify ideal temperature, solvent, and catalyst conditions .
- Validation : Confirm purity via NMR (¹H/¹³C) and mass spectrometry (MS) .
Q. Which spectroscopic techniques are optimal for characterizing this compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : Resolves amine and ketone functional groups (δ 1.2–2.8 ppm for ethylamino protons; δ 170–175 ppm for carbonyl carbon).
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies C=O stretches (~1680 cm⁻¹) and N-H bends (~1550 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (MW: 156.23 g/mol) via ESI-TOF .
Q. What in vitro models are appropriate for initial pharmacological screening of this compound?
- Enzyme Inhibition Assays : Test acetylcholinesterase or kinase inhibition using fluorometric/colorimetric readouts.
- Cell-Based Viability Assays : Use MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Dose-Response Curves : Establish IC₅₀ values with triplicate replicates to ensure statistical validity .
Q. How should researchers design control experiments when investigating the compound’s biological activity?
- Positive Controls : Use established inhibitors (e.g., staurosporine for kinase assays).
- Negative Controls : Include vehicle-only (e.g., DMSO) and untreated cell groups.
- Blinding : Randomize sample labeling to minimize bias, as per PICO framework guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Systematic Validation : Replicate experiments under standardized conditions (e.g., pH, temperature).
- Computational Docking : Use AutoDock Vina to compare binding affinities against target proteins (e.g., kinases) .
- Meta-Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality and contextualize discrepancies .
Q. What factorial design approaches are suitable for optimizing reaction conditions in derivative synthesis?
- Full Factorial Design : Test all combinations of variables (e.g., temperature, solvent polarity, catalyst loading).
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield.
- Software Tools : Leverage DOE modules in chemical software (e.g., ChemAxon) for virtual scenario testing .
Q. How can quantum chemical calculations be integrated into mechanistic studies of the compound’s reactivity?
- Density Functional Theory (DFT) : Calculate transition states for amination or cyclization steps.
- Solvent Effects : Use COSMO-RS to simulate solvent interactions and predict reaction pathways.
- Cross-Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) .
Q. What computational strategies predict the pharmacokinetic properties of derivatives?
- QSAR Models : Corrogate substituent effects on logP and bioavailability using MOE or Schrödinger.
- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability with GROMACS.
- ADMET Prediction : Use SwissADME or pkCSM to estimate absorption, metabolism, and toxicity .
Q. How can researchers ensure reproducibility in synthesis protocols?
- Batch Documentation : Record exact reagent grades, equipment calibration, and environmental conditions.
- Open Data : Share raw spectral files (e.g., JCAMP-DX) in supplementary materials.
- Peer Review : Submit detailed methods for independent validation, addressing common pitfalls like incomplete characterization .
Q. What methodologies elucidate metabolic pathways in preclinical models?
- Radiolabeling : Synthesize ¹⁴C-labeled analogs to track metabolite formation via scintillation counting.
- LC-MS Metabolomics : Identify phase I/II metabolites using high-resolution orbitrap systems.
- In Vitro Microsomal Assays : Incubate with liver microsomes to assess CYP450-mediated oxidation .
Key Methodological Frameworks
- Experimental Design : Use PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .
- Data Validation : Apply factorial design principles to isolate variable effects and minimize confounding factors .
- Computational Integration : Combine quantum mechanics (QM) and molecular mechanics (MM) for reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
